Tetrabromosilane

Catalog No.
S1895441
CAS No.
7789-66-4
M.F
SiBr4
Br4Si
M. Wt
347.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabromosilane

CAS Number

7789-66-4

Product Name

Tetrabromosilane

IUPAC Name

tetrabromosilane

Molecular Formula

SiBr4
Br4Si

Molecular Weight

347.7 g/mol

InChI

InChI=1S/Br4Si/c1-5(2,3)4

InChI Key

AIFMYMZGQVTROK-UHFFFAOYSA-N

SMILES

[Si](Br)(Br)(Br)Br

Canonical SMILES

[Si](Br)(Br)(Br)Br
  • Chemical Vapor Deposition: CVD is a technique used to deposit thin films of material onto a substrate. In the context of semiconductors, this process can be used to create the various layers that make up a transistor. SiBr4 can be used as a precursor for the deposition of silicon films through CVD. During CVD, SiBr4 gas reacts with other chemicals to decompose and deposit silicon on the substrate. [Source: Semiconductor Engineering; ]

Here are some of the advantages and challenges of using tetrabromosilane in CVD:

  • Advantages:

    • Tetrabromosilane has a relatively low decomposition temperature compared to some other silicon source materials used in CVD. This can be beneficial for processing delicate substrates that cannot withstand high temperatures.
    • It can also produce silicon films with good uniformity and purity.
  • Challenges:

    • Tetrabromosilane is a corrosive and toxic substance. This necessitates careful handling and specialized equipment to work with it safely.
    • Bromine, a byproduct of the decomposition process, can be difficult to remove from the deposited silicon film. This can adversely affect the electrical properties of the film.

Tetrabromosilane, also known as silicon tetrabromide, is an inorganic compound with the chemical formula SiBr₄. It appears as a colorless liquid with a suffocating odor and is highly reactive, particularly with moisture. The compound consists of one silicon atom covalently bonded to four bromine atoms, forming a tetrahedral molecular structure. Tetrabromosilane has a melting point of approximately -15 °C and a boiling point around 153 °C, making it liquid at room temperature . Its high reactivity is attributed to its tendency to hydrolyze in the presence of water, producing silicon dioxide and hydrobromic acid .

Tetrabromosilane is a hazardous compound due to the following reasons:

  • Toxicity: Hydrogen bromide gas released upon decomposition is toxic and can irritate the respiratory system [].
  • Corrosivity: Reacts with water and moisture to form hydrobromic acid, which is corrosive to skin, eyes, and respiratory tissues [].
  • Flammability: Not flammable itself, but reacts with some oxidizing agents [].

Safety Precautions:

  • Handle tetrabromosilane in a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator [].
  • Store in a tightly sealed container under an inert atmosphere to prevent moisture exposure [].
  • Spills should be cleaned up immediately following established safety protocols [].

  • Hydrolysis: When exposed to water, it reacts exothermically:
    SiBr4+2H2OSiO2+4HBr\text{SiBr}_4+2\text{H}_2\text{O}\rightarrow \text{SiO}_2+4\text{HBr}
  • Reactions with Alcohols and Amines: It reacts with alcohols to form alkoxysilanes:
    SiBr4+4ROHSi OR 4+4HBr\text{SiBr}_4+4\text{ROH}\rightarrow \text{Si OR }_4+4\text{HBr}
  • Grignard Reactions: Tetrabromosilane can react with metal alkyl halides to produce organosilicon compounds:
    SiBr4+nRMgXRSiBrn4+nMgXBr\text{SiBr}_4+n\text{RMgX}\rightarrow R\text{SiBr}_{n-4}+n\text{MgXBr}
  • Thermal Decomposition: Pyrolysis of tetrabromosilane followed by treatment with ammonia yields silicon nitride coatings .

Tetrabromosilane is not typically studied for biological activity due to its highly reactive nature and toxicity. It poses significant health hazards, including severe irritation to skin and eyes upon contact and respiratory distress if inhaled. Its reactivity with moisture makes it a compound that requires careful handling in laboratory environments .

Tetrabromosilane can be synthesized through several methods:

  • Direct Reaction: Silicon reacts with hydrogen bromide at elevated temperatures (around 600 °C):
    Si+4HBrSiBr4+2H2\text{Si}+4\text{HBr}\rightarrow \text{SiBr}_4+2\text{H}_2
  • Bromination of Silicon: A mixture of silicon and bromine can also yield tetrabromosilane:
    Si+Br2SiBr4\text{Si}+\text{Br}_2\rightarrow \text{SiBr}_4

These methods highlight the compound's formation from elemental silicon and bromine sources .

Tetrabromosilane has several important applications:

  • Chemical Vapor Deposition (CVD): It is utilized as a precursor for producing high-purity silicon-based thin films, crucial in the semiconductor industry for microchip manufacturing.
  • Organic Synthesis: As a reagent in various organic reactions, it facilitates the formation of silanes and other organosilicon compounds.
  • Silicon Nitride Production: Its pyrolysis followed by ammonia treatment is used to create silicon nitride coatings for ceramics and cutting tools .

Studies on interaction mechanisms involving tetrabromosilane primarily focus on its reactivity with other halides and organometallic compounds. For instance, redistribution reactions can occur between different silicon tetrahalides when heated, producing mixed halosilanes. This behavior indicates its potential role in synthesizing novel organosilicon materials .

Tetrabromosilane shares similarities with other tetrahalides of silicon, such as:

CompoundFormulaMelting PointBoiling PointUnique Features
TetrabromosilaneSiBr₄-15 °C153 °CHighly reactive; forms silicon dioxide upon hydrolysis
Silicon TetrachlorideSiCl₄-70 °C57 °CLess reactive than tetrabromosilane; used in CVD
Silicon TetraiodideSiI₄-37 °C97 °CHigher molecular weight; different reactivity profile
Silicon TetrafluorideSiF₄-121 °C-88 °CGas at room temperature; used in etching processes

Tetrabromosilane's unique properties include its higher reactivity compared to silicon tetrachloride and its specific applications in semiconductor manufacturing, making it distinct among similar compounds .

The direct synthesis of tetrabromosilane from elemental silicon and bromine represents one of the most straightforward approaches to producing this silicon tetrahalide compound. This method involves the direct reaction between crystalline silicon and molecular bromine under controlled temperature conditions [1].

The fundamental chemical equation for this process is:

Si + 2Br₂ → SiBr₄

This reaction typically proceeds at temperatures ranging from 400 to 500 degrees Celsius under atmospheric pressure conditions [2]. The kinetic studies of silicon etching with gaseous bromine have revealed that the reaction follows a half-order dependence on bromine pressure, suggesting a reversible dissociative adsorption mechanism on the silicon surface [2]. The etch rate follows the expression: Etch Rate = 10^10.2 ± 0.4 nm min⁻¹ Torr⁻¹/² exp[-(132 ± 7 kJ mol⁻¹)/RT] × P^1/² - 10^9.8 ± 2.4 nm min⁻¹ exp[-(140 ± 40 kJ mol⁻¹)/RT] [2].

The reaction mechanism involves the dissociative adsorption of bromine molecules on the silicon surface, followed by the formation of silicon bromide species that subsequently desorb as tetrabromosilane [2]. The activation energy for this process has been determined to be approximately 132 ± 7 kilojoules per mole, indicating the energy barrier that must be overcome for the reaction to proceed [2].

An alternative approach within direct synthesis utilizes silicon-copper alloys with bromine. This method involves heating a silicon-copper mixture with bromine at approximately 420 degrees Celsius, though it produces mixed products with tetrabromosilane yields of only 13 percent alongside other organosilicon compounds [3].

Table 1: Direct Synthesis Parameters

ParameterValue/RangeNotes
Temperature400-500°COptimal reaction conditions [2]
PressureAtmosphericStandard operating pressure [2]
Activation Energy132 ± 7 kJ/molEnergy barrier for reaction [2]
Reaction Order0.5 in Br₂ pressureHalf-order kinetics [2]
YieldHighWith pure silicon feedstock [1]

Hydrogen Bromide-Mediated Synthesis

Hydrogen bromide-mediated synthesis represents the most commonly employed industrial method for tetrabromosilane production. This approach involves the reaction of crystalline silicon with hydrogen bromide gas at elevated temperatures [1] [4].

The stoichiometric reaction equation is:

Si + 4HBr → SiBr₄ + 2H₂

This synthesis typically occurs at temperatures of 600 degrees Celsius under atmospheric pressure conditions [1] [4]. The process utilizes metallurgical grade silicon with particle sizes ranging from 50 to 500 microns to ensure optimal fluidization characteristics in industrial reactors [5].

The reaction mechanism involves the sequential attack of hydrogen bromide molecules on silicon atoms, progressively replacing silicon-silicon bonds with silicon-bromine bonds. Industrial implementations achieve conversion efficiencies of 30 percent or greater of the stoichiometric requirement [5]. The process requires careful control of residence time, typically maintaining gaseous reactants in the reaction zone for 3 to 8 seconds to optimize conversion rates [5].

Process optimization studies have demonstrated that maintaining reactor temperatures at 650 degrees Celsius with hydrogen bromide flow rates of 2.23 moles per mole of silicon substrate results in 36 percent conversion of tetrabromosilane production [5]. The reaction proceeds through non-equilibrium conditions, necessitating continuous removal of reaction products to drive the reaction forward [5].

Commercial implementations utilize fluidized bed reactors containing heated silicon particles through which hydrogen bromide vapor is introduced via inlet vaporizers [5]. The system operates with hydrogen gas containing tetrabromide vapor to provide adequate fluidization while maintaining reaction conditions [5].

Table 2: Hydrogen Bromide-Mediated Synthesis Conditions

ParameterSpecificationIndustrial Application
Temperature600°CStandard operating temperature [1] [4]
Silicon Particle Size50-500 micronsFluidization optimization [5]
HBr:Si Molar Ratio2.23:1Stoichiometric excess [5]
Conversion Efficiency30-36%Industrial typical range [5]
Residence Time3-8 secondsReactor optimization [5]

Side Reactions and Byproduct Formation

The synthesis of tetrabromosilane involves several competing side reactions that produce various bromosilane compounds as byproducts. These side reactions significantly impact overall process efficiency and product purity [1] [4].

The primary side reactions in hydrogen bromide-mediated synthesis include the formation of dibromosilane and tribromosilane according to the following equations:

Si + 2HBr → SiH₂Br₂

Si + 3HBr → SiHBr₃ + H₂

These reactions occur simultaneously with the primary tetrabromosilane formation, with the relative distribution of products depending on reaction conditions, particularly the hydrogen bromide concentration and temperature [1] [4]. Lower hydrogen bromide concentrations favor the formation of less brominated species, while higher concentrations promote complete bromination to tetrabromosilane [1].

The formation of tribromosilane represents a particularly significant side reaction in industrial processes. Studies have shown that tribromosilane production can account for substantial portions of the silicon conversion, with this compound subsequently serving as an intermediate in further processing steps [5]. The tribromosilane formation reaction exhibits non-equilibrium thermodynamics with positive free energy changes of 5 to 20 kilocalories per mole [5].

Industrial processes must account for the redistribution reactions that occur between different silicon tetrahalides when heated to temperatures above 100 degrees Celsius. These reactions produce various mixed halosilanes according to equations such as:

2SiBr₄ + 2SiCl₄ → SiBr₃Cl + 2SiBr₂Cl₂ + SiBrCl₃

The hydrolysis reaction represents another critical side reaction, particularly in the presence of moisture:

SiBr₄ + 2H₂O → SiO₂ + 4HBr

This reaction proceeds with significant heat evolution and completely consumes tetrabromosilane, making moisture control essential throughout synthesis and handling operations [6] [7].

Table 3: Side Products and Formation Conditions

Side ProductFormation ReactionTypical Yield RangeControlling Factors
Dibromosilane (SiH₂Br₂)Si + 2HBr → SiH₂Br₂5-15%Low HBr concentration [1]
Tribromosilane (SiHBr₃)Si + 3HBr → SiHBr₃ + H₂10-25%Intermediate HBr levels [1]
Silicon Dioxide (SiO₂)SiBr₄ + 2H₂O → SiO₂ + 4HBrComplete upon hydrolysisMoisture presence [6]
Mixed HalosilanesRedistribution at >100°CVariableTemperature, halide ratios [4]

Industrial-Scale Production Techniques

Industrial-scale production of tetrabromosilane employs sophisticated reactor designs and process control systems to optimize yield and product quality while managing the challenges associated with high-temperature halogenation reactions [5] [8].

The predominant industrial approach utilizes fluidized bed reactors operating in continuous mode. These systems maintain silicon particles in suspension using hydrogen gas streams containing vaporized reactants, ensuring optimal mass transfer and heat distribution throughout the reaction zone [5]. The reactor design incorporates multiple zones including reactant preheating, reaction, and product separation sections [5].

Process control systems maintain critical operating parameters within narrow ranges. Reactor temperatures are controlled at 500 to 650 degrees Celsius, balancing reaction rate with selectivity toward tetrabromosilane formation [5]. Pressure control systems operate at atmospheric to slightly elevated pressures, typically up to 2 atmospheres, to enhance reaction kinetics while maintaining safe operating conditions [5].

The industrial process incorporates comprehensive product recovery and recycling systems. Vapor-phase products from the reactor undergo condensation in multi-stage condensers operating at progressively lower temperatures [5]. Unreacted hydrogen bromide and hydrogen are separated and recycled to the reactor feed system through compression and purification units [5].

Advanced industrial installations implement closed-loop processing to maximize atom economy and minimize waste generation. The three-step Schumacher Process exemplifies this approach, converting tetrabromosilane to tribromosilane, purifying the tribromosilane through distillation, and finally decomposing tribromosilane to produce high-purity silicon while recycling tetrabromosilane and hydrogen to the initial reaction step [5].

Quality control systems monitor product composition through continuous analytical instrumentation, typically achieving tetrabromosilane purities exceeding 99 percent after processing through purification systems [9]. Production scales for commercial operations typically range from hundreds of kilograms per day to several tonnes per day, depending on market demand and facility capacity [9].

Table 4: Industrial Production Parameters

System ComponentSpecificationPerformance Metric
Reactor TypeFluidized bed, continuousOptimal mass/heat transfer [5]
Operating Temperature500-650°CRate/selectivity balance [5]
Operating Pressure1-2 atmospheresEnhanced kinetics [5]
Silicon Feed Size50-500 micronsFluidization characteristics [5]
Conversion Efficiency30-40%Single-pass conversion [5]
Product Purity>99%Post-purification [9]
Production Scale100-1000 kg/dayCommercial operations [9]

Purification and Isolation Protocols

The purification of tetrabromosilane from crude reaction mixtures requires sophisticated separation techniques due to the presence of various bromosilane species with similar physical properties and the compound's sensitivity to moisture and thermal decomposition [1] [10].

Fractional distillation represents the primary purification method for tetrabromosilane isolation. The process exploits the differences in boiling points among the various bromosilane species present in crude reaction mixtures [1]. Tetrabromosilane exhibits a boiling point of 153 to 155 degrees Celsius, which provides adequate separation from dibromosilane (boiling point approximately 66 degrees Celsius) and tribromosilane (boiling point approximately 109 degrees Celsius) [6] [7].

Industrial purification systems employ multi-stage distillation columns with multiple theoretical plates to achieve high separation efficiency. The distillation operates under carefully controlled conditions to prevent thermal decomposition and minimize product losses [10]. Temperature control systems maintain column temperatures within narrow ranges, with the reboiler operating at temperatures slightly above the boiling point of tetrabromosilane and the condenser maintaining sufficient cooling to ensure complete vapor condensation [11].

Advanced purification protocols incorporate complexation chemistry to remove trace metallic impurities that can adversely affect product quality. Triphenylmethyl chloride addition at concentrations of 0.001 to 0.134 percent by weight effectively complexes boron-containing impurities, reducing boron content from 880 micrograms per kilogram to less than 5 micrograms per kilogram through subsequent distillation [10].

The purification process must account for the formation of azeotropic mixtures, particularly when water is present in the system. While tetrabromosilane does not form azeotropes with common organic solvents, its rapid hydrolysis in the presence of moisture necessitates rigorous exclusion of water throughout the purification process [12].

Vacuum distillation techniques are employed for heat-sensitive applications or when minimizing thermal stress on the product is critical. These systems operate at reduced pressures ranging from 30 millitorr to 750 torr, allowing distillation at lower temperatures while maintaining adequate separation efficiency [13].

Quality assurance protocols for purified tetrabromosilane include titration analysis to determine bromine content, with specifications typically requiring 91.0 to 92.8 percent bromine by mass [9]. Metal purity analysis ensures silicon content exceeds 99.999 percent, with trace metal concentrations maintained below specified limits for electronic applications [9].

Table 5: Purification Methods and Specifications

Purification MethodOperating ConditionsPurity Achievement
Fractional Distillation153-155°C, atmospheric pressure>99% purity [6] [7]
Vacuum Distillation30-750 mTorr, reduced temperatureHeat-sensitive applications [13]
Complexation Purification0.001-0.134% triphenylmethyl chloride<5 μg/kg boron content [10]
Multi-stage ColumnsMultiple theoretical platesHigh separation efficiency [11]
Titration AnalysisAgNO₃ titration method91.0-92.8% Br content [9]
Metal AnalysisSpectroscopic methods99.999% Si purity [9]

Lewis Structure and Electron Configuration

Tetrabromosilane exhibits a straightforward Lewis structure characteristic of tetrahedral silicon compounds [1] [2]. The molecule contains a total of 32 valence electrons, derived from the central silicon atom contributing 4 electrons and each of the four bromine atoms contributing 7 electrons [2]. In the Lewis dot structure, silicon serves as the central atom, forming four single covalent bonds with the surrounding bromine atoms [1] [3].

The electron configuration analysis reveals that silicon adopts an sp³ hybridization state to accommodate the tetrahedral bonding arrangement [1] [3]. Each bromine atom maintains three lone pairs of electrons in addition to the bonding pair shared with silicon [2]. The octet rule is satisfied for all atoms in the structure, with silicon achieving eight electrons through its four bonding pairs, and each bromine atom possessing eight electrons through three lone pairs plus one bonding pair [2].

Table 1: Lewis Structure and Electron Configuration Parameters

ParameterValue
Total valence electrons32
Silicon valence electrons4
Bromine valence electrons (per atom)7
Number of bromine atoms4
Central atomSilicon (Si)
Bonding pairs4
Lone pairs on central atom0
Electron geometryTetrahedral
Molecular geometryTetrahedral

Tetrahedral Geometry and Symmetry Analysis

Tetrabromosilane adopts a perfect tetrahedral molecular geometry with Td point group symmetry [4] [5] [6]. The symmetry number is 12, reflecting the high degree of symmetrical arrangement of the four equivalent bromine atoms around the central silicon atom [7]. The bond angles between any three atoms (Br-Si-Br) are precisely 109.47°, which corresponds to the ideal tetrahedral angle [6] [7].

The tetrahedral geometry arises from the sp³ hybridization of the silicon atom, which minimizes electron-electron repulsion according to Valence Shell Electron Pair Repulsion (VSEPR) theory [5] [8]. The VSEPR notation for tetrabromosilane is AX₄, indicating a central atom (A) bonded to four substituents (X) with no lone pairs [8].

Crystal structure studies have revealed that tetrabromosilane crystallizes in different space groups depending on conditions. In the cubic system, it adopts the Pa-3 space group, while in the monoclinic system, it crystallizes in the P2₁/c space group [4] [9]. The zero-dimensional structure consists of discrete tetrabromosilane molecules with silicon atoms bonded in tetrahedral geometry to four bromine atoms [4] [9].

Table 2: Tetrahedral Geometry and Symmetry Analysis

ParameterValue
Point group symmetryTd
Symmetry number12
Bond angles (Br-Si-Br)109.47°
Coordination number4
VSEPR notationAX₄
Hybridization of central atomsp³
Crystal space group (cubic)Pa-3
Crystal space group (monoclinic)P2₁/c

Si-Br Bond Length and Energy Parameters

The silicon-bromine bond in tetrabromosilane exhibits characteristic parameters that reflect the covalent nature of the bonding [3] [10] [9]. Crystallographic studies have determined that all Si-Br bond lengths are equivalent, measuring approximately 2.20-2.22 Å [4] [9] [11]. Specifically, materials project data indicates bond lengths of 2.21 Å in one structural determination and a range of 2.19-2.22 Å in another [9] [11].

The Si-Br bond energy is reported as 310 kJ/mol, which is intermediate among the silicon tetrahalide series [3] [10]. This bond strength decreases in the order Si-F > Si-Cl > Si-Br > Si-I, reflecting the decreasing electronegativity and increasing atomic size of the halogen atoms [3] [10]. The Si-Br bond length of 2.20 Å is notably longer than the Si-Cl bond (2.02 Å) but shorter than the Si-I bond (2.43 Å) [3] [10].

The covalent bonding character is evidenced by the single bond order and the tetrahedral coordination geometry. The Lewis acidic properties of tetrabromosilane, while present, are weaker than those of silicon tetrachloride and silicon tetrafluoride, following the trend SiI₄ < SiBr₄ < SiCl₄ < SiF₄ [3] [10].

Table 3: Si-Br Bond Length and Energy Parameters

ParameterValue
Si-Br bond length (Å)2.20-2.22
Si-Br bond energy (kJ/mol)310
Bond typeSingle covalent
Bond order1
Si-Br distance range (Å)2.19-2.22
Comparison with Si-Cl bond (Å)2.02 (shorter)
Comparison with Si-I bond (Å)2.43 (longer)
Covalent radius Si (Å)1.11
Covalent radius Br (Å)1.20

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear Magnetic Resonance Spectroscopy

Silicon-29 Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information for tetrabromosilane [12] [13]. The ²⁹Si nucleus has a spin of ½ and natural abundance of 4.68%, making it suitable for NMR analysis [14] [15]. Chemical shifts for silicon tetrahalides generally fall within the range of -200 to +50 parts per million relative to tetramethylsilane [14] [15].

For tetrabromosilane, ²⁹Si NMR studies have been conducted using various analytical methods. The compound shows characteristic chemical shifts that reflect the tetrahedral silicon environment with four equivalent bromine substituents [12] [13]. The symmetric nature of the molecule results in a single ²⁹Si resonance, and the chemical shift is influenced by the electronegativity and size of the bromine atoms [16] [17].

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides detailed information about the molecular vibrations and symmetry of tetrabromosilane [18] [7]. For tetrahedral molecules with Td symmetry, group theory predicts four fundamental vibrational modes: one totally symmetric stretching mode (a₁), one doubly degenerate bending mode (e), and two triply degenerate modes (f₂) consisting of stretching and bending vibrations [18] [7].

The vibrational frequencies for tetrabromosilane have been systematically studied and assigned based on symmetry considerations [18]. The fundamental vibrational modes are:

  • Symmetric stretch (a₁): 249 cm⁻¹ - This mode is Raman active (polarized) but infrared inactive
  • Degenerate stretch (f₂): 487 cm⁻¹ - This mode is both infrared and Raman active
  • Degenerate deformation (e): 90 cm⁻¹ - This mode is Raman active but infrared inactive
  • Degenerate deformation (f₂): 137 cm⁻¹ - This mode is both infrared and Raman active

The Raman spectrum shows all four fundamental modes, with the symmetric stretch appearing as a polarized band and the degenerate modes showing depolarized character [18]. The infrared spectrum displays only the f₂ modes, consistent with the selection rules for Td symmetry [18].

Table 4: Spectroscopic Characterization Data

TechniqueFrequency/Chemical ShiftActivity
²⁹Si NMRδ values reportedChemical shift reference
IR Spectroscopy - Symmetric stretch (a₁)249 cm⁻¹Inactive
IR Spectroscopy - Degenerate stretch (f₂)487 cm⁻¹Active
IR Spectroscopy - Degenerate deformation (e)90 cm⁻¹Inactive
IR Spectroscopy - Degenerate deformation (f₂)137 cm⁻¹Active
Raman Spectroscopy - Symmetric stretch249 cm⁻¹ (polarized)Active (polarized)
Raman Spectroscopy - Degenerate stretch487 cm⁻¹Active (depolarized)
Raman ActivityActive for a₁, e, f₂ modesRaman active
Point Group AnalysisTd symmetry - 4 vibrational modes1a₁ + 1e + 2f₂

Table 5: Comparison of Silicon Tetrahalides (SiX₄)

CompoundBond Length (Å)Bond Energy (kJ/mol)Boiling Point (°C)Melting Point (°C)
SiF₄1.55582-90.3-95.0
SiCl₄2.0239156.8-68.8
SiBr₄2.20310155.05.0
SiI₄2.43234290.0155.0

UNII

8GAC9YWL42

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.85%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (93.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (60%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (33.85%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (40%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-66-4

Wikipedia

Silicon(IV) bromide

General Manufacturing Information

Silane, tetrabromo-: ACTIVE

Dates

Last modified: 08-16-2023

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